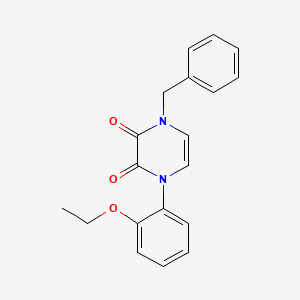

1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-24-17-11-7-6-10-16(17)21-13-12-20(18(22)19(21)23)14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDNVTBFKGZLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is a member of the pyrazine family, which has gained attention for its diverse biological activities. This compound's structure includes a benzyl group and an ethoxy-substituted phenyl group, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The molecular formula for 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione is , with a molecular weight of 271.29 g/mol. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that regulate cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Research indicates that pyrazine derivatives can possess antimicrobial activity against various pathogens. The structural features of 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione may contribute to its effectiveness against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazine derivatives found that 1-benzyl-4-(2-ethoxyphenyl)pyrazine-2,3(1H,4H)-dione induced apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Case Study 2: Antimicrobial Effects

In vitro tests demonstrated that this compound exhibited significant inhibitory effects against Enterococcus faecalis. The study highlighted the potential for developing new antimicrobial agents based on this pyrazine derivative.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | Contains methoxy group | Anticancer activity observed |

| 1-benzyl-4-(2-hydroxyphenyl)pyrazine-2,3(1H,4H)-dione | Hydroxy group present | Enhanced solubility |

| 1-benzyl-4-(2-methylphenyl)pyrazine-2,3(1H,4H)-dione | Methyl substitution | Varied enzyme inhibition |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Quinoxaline-2,3(1H,4H)-dione Derivatives

- Core Structure: Quinoxaline-diones share a fused benzene-pyrazine-dione system, differing from the target compound’s simpler pyrazine-dione core.

- Synthesis: Similar condensation reactions are used, such as reacting hydrazine derivatives with diketones (e.g., quinoxaline-2,3(1H,4H)-dione synthesis in and ) .

- Bioactivity: Quinoxaline derivatives exhibit antimicrobial and antitubercular activities. For example, 1-((substituted)methyl)quinoxaline-2,3(1H,4H)-diones show MIC values of 8–9 µg/mL against Mycobacterium tuberculosis .

2.2. Piperazine-2,6-dione Derivatives

- Core Structure : Piperazine-diones (six-membered rings) differ in ring size but retain the diketone motif.

- Substituent Effects : highlights 1-phenyl-piperazine-2,6-diones with halogen/alkoxy groups (e.g., 4-chloro-5-cyclopentyloxy-2-fluorophenyl) displaying potent herbicidal activity. The target compound’s 2-ethoxyphenyl group may confer similar electron-withdrawing effects, but its pyrazine core could alter reactivity .

- Synthesis: Piperazine-diones are synthesized via cyclization of iminoacetate precursors, contrasting with pyrazine-diones’ typical condensation routes .

2.3. Fused-Ring Pyrazine-diones

- Examples: Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (): Alkylation and thionation reactions yield sulfur-containing analogs. Pyrazino[2,1-b]quinazoline-3,6-(1H,4H)-dione (): Fused systems show antitumor activity, with indole substituents enhancing cytotoxicity .

- Activity Trends : Increased structural complexity (e.g., fused rings) often correlates with higher target specificity but may reduce synthetic accessibility compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.